6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
CAS No.: 934568-29-3
Cat. No.: VC2971637
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine - 934568-29-3](/images/structure/VC2971637.png)
Specification
CAS No. | 934568-29-3 |
---|---|
Molecular Formula | C8H7BrN2 |
Molecular Weight | 211.06 g/mol |
IUPAC Name | 6-bromo-1-methylpyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C8H7BrN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3 |
Standard InChI Key | ZNPKGCWVCDXZOB-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1N=C(C=C2)Br |
Canonical SMILES | CN1C=CC2=C1N=C(C=C2)Br |
Introduction
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that combines both pyrrole and pyridine rings. It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position of the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Synthesis Methods
The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. Common methods include using bromine or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Chemical Reactions
This compound can undergo various chemical reactions, including:
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Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
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Cross-Coupling Reactions: It can participate in Suzuki or Heck reactions to form carbon-carbon bonds with aryl or vinyl groups.
Biological Activity
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFRs, these compounds can induce apoptosis in cancer cells and inhibit their migration and invasion capabilities.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against FGFRs. For example, one derivative showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, effectively inhibiting breast cancer cell proliferation and inducing apoptosis in vitro.
Chemistry and Materials Science
This compound serves as a precursor in the synthesis of various heterocyclic compounds and is used in the development of new materials and catalysts.
Biology and Medicine
Its potential as an anticancer agent makes it a valuable compound in medicinal chemistry. Derivatives are studied for their anti-cancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry
In the industrial sector, it is used in the synthesis of dyes, pigments, and other fine chemicals due to its ability to undergo various chemical transformations.
Comparison with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine core with a bromine atom and a methyl group | FGFR inhibitor, potential anticancer agent |
6-Bromo-1H-pyrrolo[2,3-b]pyridine | Lacks the methyl group at the 1st position | Less studied for biological activity |
6-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine | Pyrrolo[3,2-b]pyridine core with a cyclopropylmethyl group | Investigated for anticancer and anti-inflammatory properties |
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